

# GW280264X: A Dual ADAM10/17 Inhibitor Reshaping the Tumor Microenvironment

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## Compound of Interest

Compound Name: GW280264X

Cat. No.: B560487

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A Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**GW280264X** is a potent, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and metalloproteinase domain 10) and ADAM17 (a disintegrin and metalloproteinase domain 17), also known as TACE (tumor necrosis factor- $\alpha$ -converting enzyme). It exhibits robust inhibitory activity with IC<sub>50</sub> values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17.<sup>[1]</sup> By targeting these critical "sheddases," **GW280264X** modulates the tumor microenvironment through two primary mechanisms: enhancing anti-tumor immunity and overcoming resistance to chemotherapy. This guide provides an in-depth overview of the preclinical data, experimental protocols, and underlying signaling pathways associated with **GW280264X**, offering valuable insights for its potential therapeutic application in oncology.

## Introduction to GW280264X and its Targets

ADAM10 and ADAM17 are cell surface proteases responsible for the ectodomain shedding of a wide array of membrane-anchored proteins, including growth factors, cytokines, and their receptors. This shedding process plays a pivotal role in intercellular communication and signaling. In the context of cancer, the dysregulation of ADAM10 and ADAM17 activity contributes to tumor progression, immune evasion, and therapeutic resistance.

**GW280264X** is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of ADAM10 and ADAM17, thereby blocking their proteolytic activity. Its dual specificity

allows for the simultaneous inhibition of two key players in the tumor microenvironment.

## Impact of GW280264X on the Tumor Microenvironment

Preclinical studies have demonstrated the significant impact of **GW280264X** on the tumor microenvironment, primarily in the contexts of glioblastoma and ovarian cancer.

### Enhancing Anti-Tumor Immunity in Glioblastoma

In glioblastoma, ADAM10 and ADAM17 contribute to an immunosuppressive microenvironment by cleaving NKG2D ligands, such as ULBP2, from the surface of glioblastoma-initiating cells (GICs).<sup>[2][3]</sup> The shedding of these ligands prevents their recognition by the activating receptor NKG2D on natural killer (NK) cells and other immune effector cells, thereby impairing the anti-tumor immune response.

Treatment with **GW280264X** has been shown to inhibit the shedding of ULBP2, leading to its increased surface expression on GICs. This, in turn, enhances the susceptibility of these cancer stem-like cells to NK cell-mediated lysis.<sup>[2][3]</sup>

Quantitative Data: Effect of **GW280264X** on NK Cell-Mediated Lysis of Glioblastoma-Initiating Cells

Cell Line	Treatment	Effector:Target Ratio	Specific Lysis (%)	Fold Increase in Lysis
GS-7	Control	10:1	~15%	-
GS-7	GW280264X (3 $\mu$ M)	10:1	~35%	~2.3
GS-7	Control	20:1	~25%	-
GS-7	GW280264X (3 $\mu$ M)	20:1	~50%	2.0
GS-9	Control	10:1	~10%	-
GS-9	GW280264X (3 $\mu$ M)	10:1	~25%	2.5
GS-9	Control	20:1	~18%	-
GS-9	GW280264X (3 $\mu$ M)	20:1	~40%	~2.2

Data extrapolated from Wolpert et al., Neuro-Oncology, 2014.

## Overcoming Chemotherapy Resistance in Ovarian Cancer

In ovarian cancer, ADAM17 can be activated by chemotherapeutic agents like cisplatin, leading to the shedding of epidermal growth factor receptor (EGFR) ligands such as amphiregulin (AREG) and heparin-binding EGF-like growth factor (HB-EGF).[4] This shedding results in the activation of pro-survival signaling pathways, thereby contributing to chemotherapy resistance.

The combination of **GW280264X** with cisplatin has been shown to synergistically increase the cytotoxicity of cisplatin in ovarian cancer cell lines, both in 2D monolayer cultures and in more physiologically relevant 3D spheroid models.[4][5] This effect is attributed to the inhibition of ADAM17-mediated shedding of EGFR ligands, which prevents the activation of downstream survival signals.

Quantitative Data: Effect of **GW280264X** on Cisplatin IC50 in Ovarian Cancer Cell Lines

Cell Line	Culture Model	Treatment	IC50 of Cisplatin (μM)
A2780	2D	Cisplatin alone	~5
A2780	2D	Cisplatin + GW280264X (3 μM)	~2.5
Igrov-1	2D	Cisplatin alone	~10
Igrov-1	2D	Cisplatin + GW280264X (3 μM)	~5
HEY	2D	Cisplatin alone	~8
HEY	2D	Cisplatin + GW280264X (3 μM)	~4
SKOV-3	2D	Cisplatin alone	~12
SKOV-3	2D	Cisplatin + GW280264X (3 μM)	~6
OVCAR-8	2D	Cisplatin alone	~15
OVCAR-8	2D	Cisplatin + GW280264X (3 μM)	~7.5
HEY	3D Spheroid	Cisplatin alone	~20
HEY	3D Spheroid	Cisplatin + GW280264X (3 μM)	~10
SKOV-3	3D Spheroid	Cisplatin alone	~25
SKOV-3	3D Spheroid	Cisplatin + GW280264X (3 μM)	~20
OVCAR-8	3D Spheroid	Cisplatin alone	~30
OVCAR-8	3D Spheroid	Cisplatin + GW280264X (3 μM)	~15

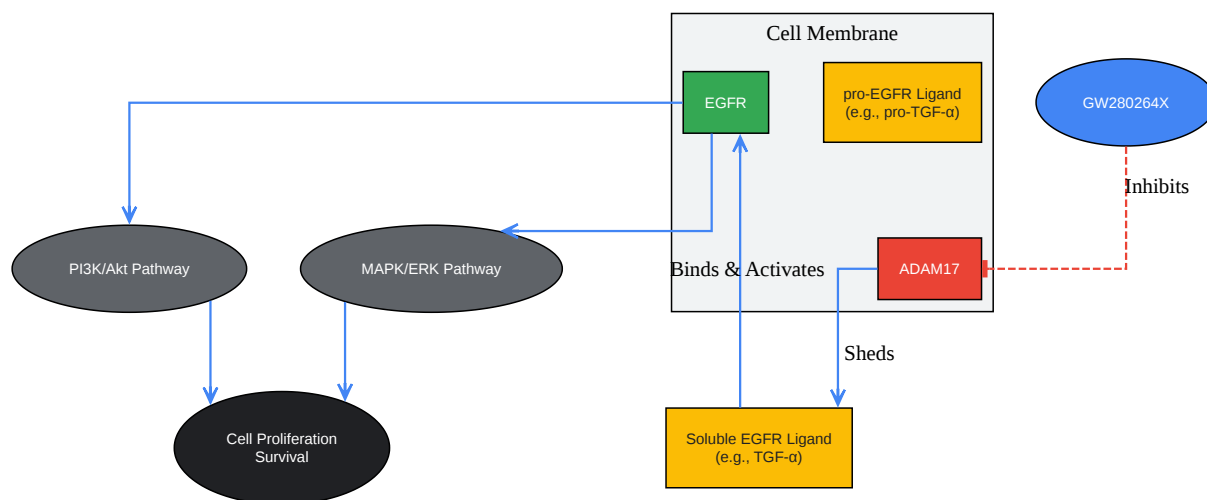
Data extrapolated from Hedemann et al., Cancers, 2021.

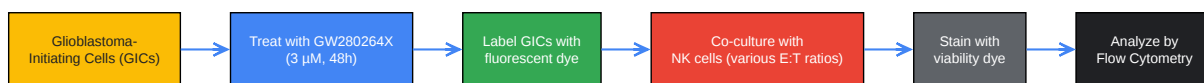
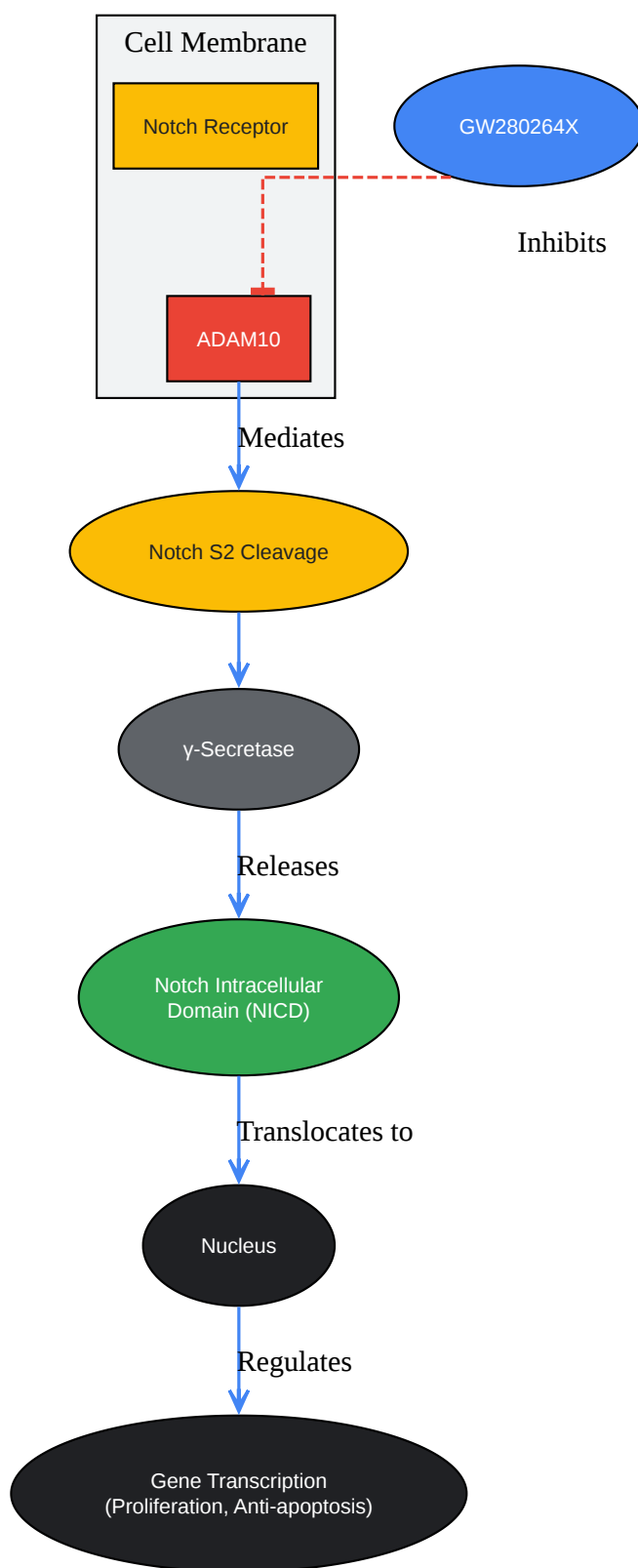
## Key Signaling Pathways Modulated by **GW280264X**

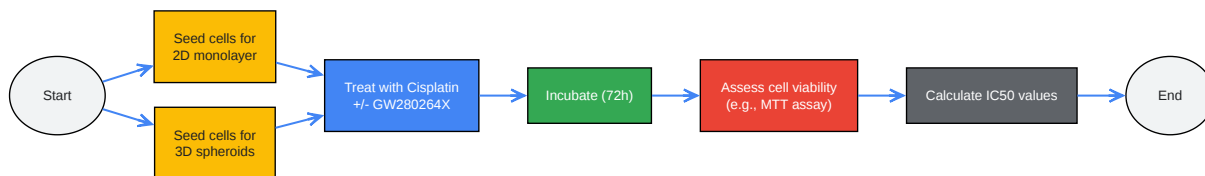
The therapeutic effects of **GW280264X** are rooted in its ability to modulate critical signaling pathways that drive cancer progression.

### **ADAM10/17-EGFR Signaling Axis**

ADAM17 is a major sheddase of several EGFR ligands, including TGF- $\alpha$ , amphiregulin, epiregulin, and HB-EGF, while ADAM10 is the primary sheddase for EGF and betacellulin.[6] The shedding of these ligands leads to the activation of the EGFR and downstream pro-proliferative and anti-apoptotic pathways such as the PI3K/Akt and MAPK/ERK pathways.







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